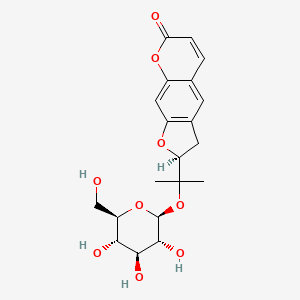
甲草胺乙酸盐
描述
Medinoterb acetate is a synthetic compound primarily known for its use as a herbicide. It was developed to control various weeds pre-emergence in crops such as cereals, sugarbeet, and legumes. The compound is a structural derivative of benzoic acids, specifically classified as a benzoate ester and phenol .
科学研究应用
Medinoterb acetate has found applications in various scientific research fields:
Chemistry: Used as a reference standard in analytical chemistry for the development of new herbicides and pesticides.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Investigated for its potential therapeutic properties, although its primary use remains in agriculture.
Industry: Utilized in the formulation of herbicidal products and as a model compound in environmental studies .
作用机制
Target of Action
Medinoterb acetate is a synthetic compound that primarily targets broad-leaved weeds, including nettles, morning glory, and nightshade . It was used as a pre-emergence herbicide in various crops, including legumes, sugarbeet, cotton, and cereals .
Mode of Action
The mode of action of Medinoterb acetate involves the uncoupling of oxidative phosphorylation via disruption of the proton gradient . This disruption interferes with the energy production within the target organisms, leading to their eventual death .
Biochemical Pathways
It is known that the compound disrupts oxidative phosphorylation, a crucial process in the energy metabolism of cells . This disruption likely affects multiple downstream biochemical pathways, leading to a broad spectrum of effects on the target organisms.
Pharmacokinetics
The compound’s chemical structure, specifically its molecular formula of c₁₃h₁₆n₂o₆ , suggests that it may have certain properties affecting its bioavailability
Result of Action
The primary result of Medinoterb acetate’s action is the control of various broad-leaved weeds . By disrupting oxidative phosphorylation, the compound interferes with the energy metabolism of these plants, leading to their death . This makes Medinoterb acetate an effective herbicide for controlling weed growth in various crops .
Action Environment
The efficacy and stability of Medinoterb acetate can be influenced by various environmental factors. It is known that Medinoterb acetate was used as a pre-emergence herbicide , suggesting that environmental conditions at the time of application, such as soil composition and weather conditions, could potentially impact its effectiveness.
生化分析
Biochemical Properties
Medinoterb acetate plays a significant role in biochemical reactions, particularly as an uncoupler of oxidative phosphorylation. This compound disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production. Medinoterb acetate interacts with several biomolecules, including enzymes and proteins involved in cellular respiration. For instance, it affects the activity of ATP synthase by preventing the synthesis of ATP from ADP and inorganic phosphate . Additionally, Medinoterb acetate interacts with mitochondrial proteins, altering their function and stability.
Cellular Effects
Medinoterb acetate has profound effects on various cell types and cellular processes. It influences cell function by disrupting cellular respiration, leading to decreased ATP levels. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For example, Medinoterb acetate has been shown to increase mitochondrial calcium uptake, which can transiently inhibit myocardial contraction . The compound’s impact on cellular metabolism includes alterations in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of Medinoterb acetate involves its action as an uncoupler of oxidative phosphorylation. By disrupting the proton gradient, Medinoterb acetate inhibits ATP synthase activity, leading to reduced ATP production . This inhibition affects various cellular processes, including energy metabolism and cell signaling. Medinoterb acetate also binds to mitochondrial proteins, altering their structure and function, which further contributes to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Medinoterb acetate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Medinoterb acetate remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to Medinoterb acetate in in vitro and in vivo studies has demonstrated persistent effects on cellular respiration and metabolism, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of Medinoterb acetate vary with different dosages in animal models. At low doses, the compound can effectively uncouple oxidative phosphorylation without causing significant toxicity. At high doses, Medinoterb acetate can induce toxic effects, including acute toxicity in mammals . Threshold effects have been observed, where a specific dosage range leads to maximal biochemical effects without adverse outcomes. Understanding the dosage-dependent effects of Medinoterb acetate is crucial for its safe and effective use in research.
Metabolic Pathways
Medinoterb acetate is involved in several metabolic pathways, primarily affecting cellular respiration and energy metabolism. The compound interacts with enzymes such as ATP synthase and other mitochondrial proteins, altering their activity and function . These interactions lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Medinoterb acetate’s role in disrupting oxidative phosphorylation highlights its potential as a tool for studying metabolic pathways and energy production.
Transport and Distribution
Within cells and tissues, Medinoterb acetate is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Medinoterb acetate accumulates in the mitochondria, where it exerts its biochemical effects. The distribution of Medinoterb acetate within tissues can influence its efficacy and toxicity, making it essential to understand its transport mechanisms.
Subcellular Localization
Medinoterb acetate primarily localizes to the mitochondria, where it exerts its uncoupling effects on oxidative phosphorylation The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell
准备方法
Synthetic Routes and Reaction Conditions: Medinoterb acetate is synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives. The process typically involves the reaction of benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 50-60°C and a reaction time of 2-3 hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of Medinoterb acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions: Medinoterb acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert Medinoterb acetate to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters
相似化合物的比较
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a different mode of action.
Glyphosate: A non-selective herbicide that inhibits the shikimate pathway in plants.
Atrazine: A selective herbicide used to control broadleaf weeds and grasses.
Uniqueness of Medinoterb Acetate: Medinoterb acetate is unique due to its specific mode of action as an uncoupler of oxidative phosphorylation. Unlike other herbicides that target specific enzymes or pathways, Medinoterb acetate disrupts the energy production process in plant cells, making it effective against a broad range of weed species .
属性
IUPAC Name |
(6-tert-butyl-3-methyl-2,4-dinitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-7-10(14(17)18)6-9(13(3,4)5)12(21-8(2)16)11(7)15(19)20/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWULXYSYLOIDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)C)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179578 | |
| Record name | Medinoterb acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2487-01-6 | |
| Record name | Medinoterb acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medinoterb acetate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medinoterb acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medinoterb acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medinoterb acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDINOTERB ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONC86O885A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)









![Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]-](/img/structure/B1676082.png)

